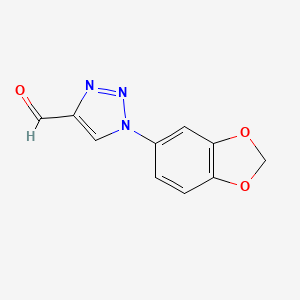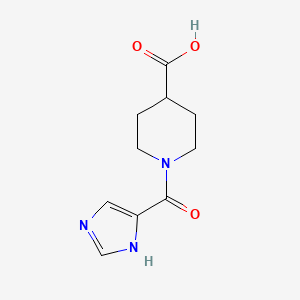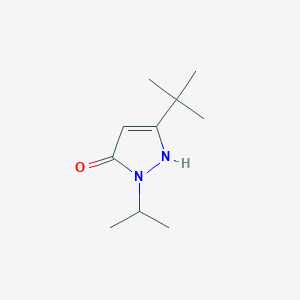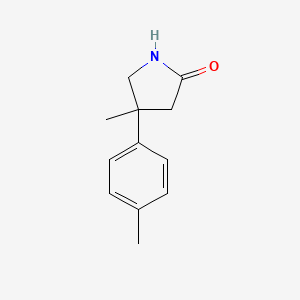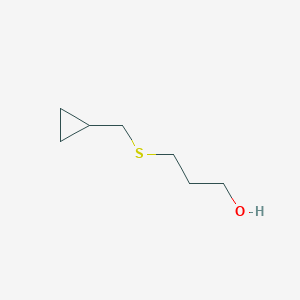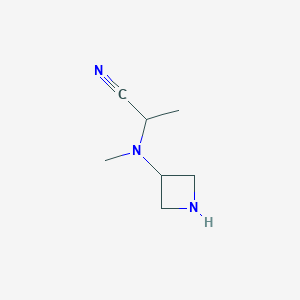![molecular formula C14H21NO2 B1467235 {1-[(2-乙氧基苯基)甲基]吡咯烷-3-基}甲醇 CAS No. 1455632-32-2](/img/structure/B1467235.png)
{1-[(2-乙氧基苯基)甲基]吡咯烷-3-基}甲醇
描述
{1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality {1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
新型阿片类药物合成
该化合物在结构上与一类新型阿片类药物有关,由于其对心理的影响与传统阿片类药物(如海洛因和芬太尼)相似,因此在药理学领域引起了极大的兴趣 。对这些化合物的研究可以导致开发新的疼痛管理疗法,并有助于我们了解阿片类药物受体和成瘾机制。
抗病毒剂开发
该化合物的衍生物可能具有作为抗病毒剂的潜力。 吡咯烷环的结构灵活性允许合成各种衍生物,可以筛选其对多种 RNA 和 DNA 病毒的活性 。这在不断寻找针对新出现的病毒性疾病的治疗方法方面尤其重要。
抗炎应用
吡咯烷骨架是具有抗炎特性的化合物中常见的特征。 研究人员合成了各种衍生物来探索其在减轻炎症方面的效力,炎症是许多慢性疾病的关键症状 。这项研究可能会导致开发出具有更高疗效和更少副作用的新型抗炎药物。
抗癌研究
具有吡咯烷结构的化合物已被研究用于其抗癌活性。 它们可能通过干扰癌细胞的细胞周期或抑制癌细胞生长所需的酶来发挥作用 。这一研究领域对于开发更具靶向性和毒性更小的癌症治疗方法至关重要。
生物活性谱分析
该化合物的衍生物用于研究其与各种受体的结合亲和力,这对于药物发现和开发至关重要 。了解这些化合物如何与生物靶标相互作用可以为设计具有特定作用和最小脱靶相互作用的药物提供信息。
工业应用
虽然主要引起医药和药理学研究的兴趣,但该化合物的衍生物也可能在工业环境中找到应用。 例如,它们可用于合成具有特定性能的材料,或作为生产其他化学品的中间体 。
作用机制
Target of action
Indole and pyrrolidine derivatives have been found to bind with high affinity to multiple receptors . The specific targets can vary widely depending on the exact structure of the compound.
Mode of action
The interaction of these compounds with their targets can result in a variety of changes. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
The affected pathways and their downstream effects can also vary widely. For example, some indole derivatives have been found to inhibit the replication of viruses, reduce inflammation, or kill cancer cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can be influenced by many factors, including the presence of heteroatomic fragments, which can modify physicochemical parameters and improve the ADME/Tox results for drug candidates .
Result of action
The molecular and cellular effects of these compounds’ actions can include the inhibition of viral replication, the reduction of inflammation, the killing of cancer cells, and other effects depending on the specific compound and its targets .
Action environment
Environmental factors can influence the action, efficacy, and stability of these compounds. For example, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化分析
Biochemical Properties
{1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to engage in stereospecific interactions with enantioselective proteins, potentially influencing the biological activity of these proteins . This compound may also interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall metabolic flux within cells .
Cellular Effects
The effects of {1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific receptors or enzymes, this compound may modulate signaling cascades, leading to changes in gene expression and metabolic activity . These interactions can result in various cellular responses, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, {1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol exerts its effects through binding interactions with biomolecules. The pyrrolidine ring’s stereogenicity allows for specific binding to enantioselective proteins, potentially leading to enzyme inhibition or activation . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the stability of pyrrolidine derivatives can vary, and their degradation products may have different biological activities . Long-term exposure to {1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol in in vitro or in vivo studies may result in cumulative effects on cellular processes, including potential changes in cell viability and function.
Dosage Effects in Animal Models
The effects of {1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and function . Threshold effects observed in animal studies can provide valuable insights into the safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
{1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The pyrrolidine ring’s structure allows it to participate in enzymatic reactions, potentially altering the levels of metabolites and influencing overall metabolic activity . These interactions can have significant implications for cellular energy production and biosynthetic processes.
Transport and Distribution
Within cells and tissues, {1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its biological effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of {1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within cells . For example, its presence in the nucleus may influence gene expression, while its localization in the mitochondria could impact cellular energy metabolism.
属性
IUPAC Name |
[1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-17-14-6-4-3-5-13(14)10-15-8-7-12(9-15)11-16/h3-6,12,16H,2,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWKJWKBKXYKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine](/img/structure/B1467153.png)
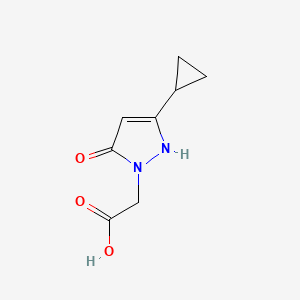

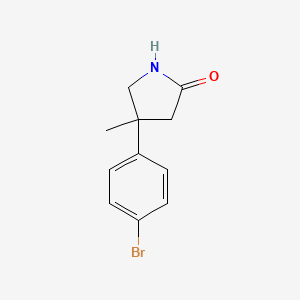
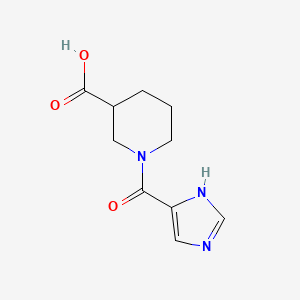
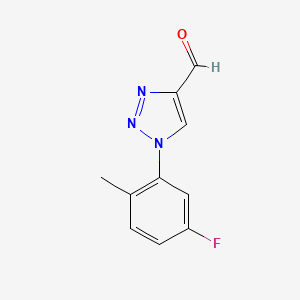
![1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467162.png)
